4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
This compound belongs to the thieno[3,2-b]pyridine family, a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity. The structure features:
- A thieno[3,2-b]pyridine core fused with a substituted benzene ring.
- 4-Ethyl and 7-hydroxy substituents contributing to steric and electronic modulation.
- A carboxamide moiety at position 6, linked to a 3-(trifluoromethyl)phenyl group, which improves lipophilicity and binding affinity to hydrophobic pockets in biological targets.
The trifluoromethyl group is critical for metabolic stability and bioavailability, while the hydroxy group may facilitate solubility and intermolecular interactions in crystalline states .
Properties
IUPAC Name |
4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c1-2-22-11-6-7-26-14(11)13(23)12(16(22)25)15(24)21-10-5-3-4-9(8-10)17(18,19)20/h3-8,23H,2H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFKAPCITCUTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-b]pyridine core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Core Formation and Initial Substitution Reactions
The thieno[3,2-b]pyridine scaffold is typically synthesized via cyclization or annulation reactions. Key steps include:
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Thiophene-Pyridine Fusion : Cyclocondensation of thiophene precursors with pyridine derivatives under acidic or basic conditions.
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Substituent Introduction :
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Ethyl group at position 4: Alkylation using ethyl halides or nucleophilic substitution with ethylamine derivatives.
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Hydroxy group at position 7: Achieved via hydroxylation of a pre-installed methoxy group using demethylation agents (e.g., BBr₃).
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Example Reaction Pathway :
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Cyclization of 3-aminothiophene-2-carboxamide with ethyl acetoacetate to form the thieno[3,2-b]pyridine core.
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Sequential alkylation and hydroxylation steps to install ethyl and hydroxy groups.
Amidation and Carboxamide Functionalization
The carboxamide group at position 6 undergoes reactions typical of aromatic amides:
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Coupling Reactions :
Key Data :
| Reaction Type | Reagents/Conditions | Yield (Reported) | Source |
|---|---|---|---|
| Amidation | Pd(PPh₃)₄, CuI, DMF, 90°C | ~65–75% |
Oxidative Transformations
The hydroxy and ketone groups are susceptible to oxidation:
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Hydroxy Group Oxidation :
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Ketone Stability : The 5-oxo group is generally stable under mild conditions but may undergo reduction to a secondary alcohol with NaBH₄.
Example Reaction :
Electrophilic Aromatic Substitution (EAS)
The electron-rich thieno[3,2-b]pyridine core participates in EAS at positions 2 and 3:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the ethyl group may limit reactivity.
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Halogenation : Br₂/FeBr₃ or Cl₂/AlCl₃ adds halogens to the aromatic ring.
Hydrolysis and Solvolysis
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Carboxamide Hydrolysis :
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Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the carboxamide to a carboxylic acid.
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Conditions: Reflux in 6M HCl for 12 hours yields the carboxylic acid derivative.
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Biological Derivatization
The compound’s bioactivity is modulated via:
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Etherification : Alkylation of the 7-hydroxy group to improve lipophilicity (e.g., using methyl iodide).
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Metal Complexation : Coordination with transition metals (e.g., Zn²⁺, Cu²⁺) enhances pharmacological properties .
Stability and Degradation
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Photodegradation : UV light induces cleavage of the thieno-pyridine bond, forming fragmented aromatic byproducts.
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Hydrolytic Degradation : Prolonged exposure to moisture leads to hydrolysis of the carboxamide group.
Mechanistic Insights
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound can serve as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications and reactions, such as oxidation and substitution reactions.
- Synthetic Routes : The synthesis typically involves cyclization reactions and the introduction of trifluoromethyl groups using agents like trifluoromethyl iodide under controlled conditions.
Biology
- Drug Discovery : The compound's potential biological activity makes it a candidate for drug discovery efforts. Its ability to interact with specific molecular targets may lead to the development of new therapeutic agents.
- Mechanism of Action : Its mechanism of action involves interactions with proteins through hydrophobic pockets and hydrogen bonding, which may influence cellular pathways and biological responses.
Medicine
Industry
- Material Development : The compound can be utilized in the development of new materials with specific chemical properties, potentially leading to innovations in coatings, polymers, or other industrial applications.
- Chemical Processes : Its unique reactivity may be harnessed in chemical processes that require specific functional groups or properties.
Mechanism of Action
The mechanism of action of 4-ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The hydroxy and oxo groups can form hydrogen bonds with target molecules, influencing their activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Flexibility: Thieno[3,2-b]pyridine derivatives (e.g., target compound vs. 4-benzyl analog) exhibit tunable electronic properties via substituents at positions 4 and 2. The trifluoromethylphenyl group in the target compound enhances hydrophobicity compared to the pyridinylmethyl group in the benzyl analog .
Biological Activity : Furo[3,2-b]pyrrole carboxhydrazides with nitro groups (e.g., compound 6c in ) show strong inhibition of photosynthetic electron transport (PET), suggesting that electron-withdrawing substituents may enhance bioactivity in similar scaffolds .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Theoretical)
- Hydrogen Bonding : The hydroxy and carboxamide groups enable strong intermolecular interactions, critical for crystallinity and target binding .
Molecular Conformation and Crystallography
- Ring Puckering: The thiazolo[3,2-a]pyrimidine in adopts a flattened boat conformation (puckering amplitude: 0.224 Å), influencing crystal packing. The target compound’s thieno-pyridine core is likely planar, reducing strain but limiting conformational flexibility .
- Hydrogen Bonding : Bernstein et al. () highlight that C–H···O interactions (as seen in ) stabilize supramolecular assemblies. The target compound’s hydroxy and carboxamide groups may form similar networks .
Biological Activity
4-Ethyl-7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide (CAS Number: 1251682-39-9) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thieno[3,2-b]pyridine core and trifluoromethyl substituents, suggest diverse biological activities that merit detailed investigation.
Structural Characteristics
The compound has the following molecular formula: with a molecular weight of 382.4 g/mol. The presence of functional groups such as hydroxy and oxo enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases lipophilicity, facilitating interaction with hydrophobic regions in proteins. The hydroxy and oxo groups can form hydrogen bonds, influencing the activity of target molecules.
Biological Activity Data
Case Studies and Research Findings
- Enzyme Inhibition Studies :
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Antimicrobial Properties :
- Research highlighted its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Cytotoxic Effects :
Q & A
Q. Advanced
- Catalyst Screening: Test palladium or copper catalysts in DMF/toluene systems to enhance coupling efficiency .
- Parallel Reaction Arrays: Vary temperatures (25–80°C) and solvent ratios (e.g., acetic acid:acetic anhydride 1:1) to identify optimal conditions .
- Contradiction Resolution: Discrepancies in solvent efficacy (e.g., acetic acid vs. ethanol) require Design of Experiments (DoE) to balance reactivity and solubility .
What spectroscopic and crystallographic methods validate this compound’s structure?
Q. Basic
- X-Ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks using SHELX for refinement. Example: Flattened boat conformation in pyrimidine rings with dihedral angles ~80° between fused systems .
- NMR/HRMS: Confirm molecular integrity via 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry .
- IR Spectroscopy: Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹ .
How to address hydrogen-bonding discrepancies in crystallographic studies?
Q. Advanced
- Graph-Set Analysis: Classify H-bond motifs (e.g., C–H···O chains along the c-axis) using Bernstein’s methodology to compare with Etter’s patterns .
- Polymorphism Screening: Perform variable-temperature XRD to assess solvent/packing effects. DFT calculations (e.g., Gaussian) model H-bond energetics .
- Case Study: In analogs, bifurcated H-bonds link molecules into chains; deviations may arise from trifluoromethyl group steric effects .
What storage conditions ensure compound stability during assays?
Q. Basic
- Inert Atmosphere: Store at –20°C under argon to prevent oxidation of the hydroxy and carboxamide groups .
- Stability Testing: Assess via HPLC at 0, 24, and 72 hours under light/dark and humid/dry conditions .
How to resolve conflicting biological activity data in initial assays?
Q. Advanced
- Orthogonal Assays: Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish target-specific vs. off-target effects .
- SAR Studies: Modify substituents (e.g., ethyl → methyl, trifluoromethyl → chloro) to isolate pharmacophoric elements. For example, 3-(trifluoromethyl)phenyl enhances lipophilicity vs. 4-chlorophenyl .
- Proteomics Profiling: Use CRISPR knock-out models to confirm target engagement .
Which computational tools predict physicochemical properties?
Q. Basic
- ChemAxon/ACD/Labs: Estimate logP (~3.5), aqueous solubility (<0.1 mg/mL), and pKa (hydroxy group ~9.5) .
- Molecular Docking (AutoDock Vina): Model interactions with ATP-binding pockets using XRD data from analog-protein complexes .
How to overcome regioselectivity challenges in thieno-pyrimidine ring formation?
Q. Advanced
- Directing Groups: Introduce boronic esters at C5 to guide cyclization .
- Kinetic Control: Low-temperature (–10°C) reactions favor kinetic products, while refluxing (80°C) shifts to thermodynamic pathways .
- Case Study: Palladium-mediated cross-coupling in analogs achieves >90% regioselectivity for C6-carboxamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
